Ethyl 4-methyl-1-naphthoylformate

Description

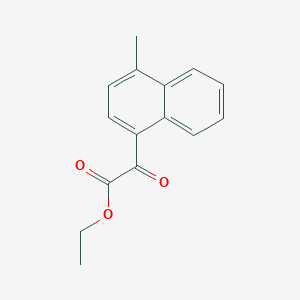

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYLWBWBCMIRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641297 | |

| Record name | Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101093-81-6 | |

| Record name | Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methyl-1-naphthoylformate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-methyl-1-naphthoylformate is an organic compound characterized by a naphthalene core substituted with a methyl group and an ethyl keto-ester functional group. Its chemical formula is C₁₅H₁₄O₃, and it has a molecular weight of 242.27 g/mol . While specific research on this molecule is not extensively documented in publicly available literature, its structural motifs—the naphthalene scaffold and the α-keto ester group—are present in numerous compounds of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential avenues for research and application based on the activities of structurally related molecules.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of Ethyl 4-methyl-1-naphthoylformate is presented in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 101093-81-6 | BLDpharm[1] |

| Molecular Formula | C₁₅H₁₄O₃ | BLDpharm[1] |

| Molecular Weight | 242.27 g/mol | BLDpharm[1] |

| Appearance | (Predicted) White to off-white solid or crystalline powder | Inferred from similar compounds |

| Solubility | (Predicted) Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from similar compounds |

| Melting Point | (Predicted) Likely in the range of 175-185 °C | Based on related compounds like 4-methyl-1-naphthoic acid[2] |

Proposed Synthesis

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of Ethyl 4-methyl-1-naphthoylformate.

Step 1: Synthesis of 4-methyl-1-naphthoyl chloride

The initial step involves the conversion of 4-methyl-1-naphthoic acid to its corresponding acyl chloride. This is a standard transformation that can be achieved using various chlorinating agents, with thionyl chloride or oxalyl chloride being the most common. The use of oxalyl chloride is often preferred for its milder reaction conditions and the formation of gaseous byproducts.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 4-methyl-1-naphthoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) as the solvent.

-

Slowly add oxalyl chloride (1.2 eq) to the suspension at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-methyl-1-naphthoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to Yield Ethyl 4-methyl-1-naphthoylformate

The second step is a Friedel-Crafts acylation reaction. However, a more appropriate approach for synthesizing an α-keto ester from an acyl chloride involves a reaction with a suitable C2 synthon. A plausible method is the reaction of the acyl chloride with the half-ester half-acid chloride of oxalic acid (ethyl oxalyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. A more modern and potentially higher-yielding alternative would be a Stille or Suzuki coupling with an appropriate organometallic reagent. For the purpose of this guide, a modified Friedel-Crafts-type reaction is proposed.

A more direct and reliable method would be the reaction of a Grignard reagent derived from 1-bromo-4-methylnaphthalene with diethyl oxalate.

Revised and More Plausible Protocol (Grignard-based):

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-methylnaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Diethyl Oxalate: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of diethyl oxalate (1.5 eq) in anhydrous THF to the Grignard reagent.

-

Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 4-methyl-1-naphthoylformate.

Potential Applications and Biological Activity

While no specific biological activities have been reported for Ethyl 4-methyl-1-naphthoylformate, its structural components suggest several areas of potential interest for researchers.

-

Anticancer Research: Naphthalene derivatives have been investigated for their anticancer properties. The planar aromatic system can intercalate with DNA, and various substitutions can lead to interactions with specific enzymes or receptors involved in cancer progression.

-

Enzyme Inhibition: The α-keto ester moiety is a known pharmacophore that can act as an inhibitor for various enzymes, particularly proteases and dehydrogenases, by forming covalent or non-covalent adducts with active site residues.

-

Antimicrobial Agents: The lipophilic nature of the naphthalene ring system could facilitate membrane disruption in bacteria and fungi, suggesting potential antimicrobial applications.

Proposed Experimental Workflow for Biological Screening

For researchers interested in exploring the biological potential of Ethyl 4-methyl-1-naphthoylformate, the following workflow is proposed:

Caption: A workflow for the biological evaluation of Ethyl 4-methyl-1-naphthoylformate.

Conclusion

Ethyl 4-methyl-1-naphthoylformate is a compound with a well-defined chemical structure but limited available research data. This guide provides a foundational understanding of its properties and a plausible synthetic route. The structural relationship to other biologically active naphthalene and α-keto ester derivatives suggests that this compound could be a valuable target for further investigation in drug discovery and materials science. The proposed synthetic and screening workflows offer a starting point for researchers to explore the potential of this and related molecules.

References

Sources

An In-Depth Technical Guide to Ethyl 4-methyl-1-naphthoylformate: Structure, Properties, and Synthetic Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-methyl-1-naphthoylformate, a niche chemical compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established information with expert analysis based on the well-understood chemistry of its constituent functional groups—the naphthalene core and the α-keto ester moiety.

Molecular Identity and Structural Features

Ethyl 4-methyl-1-naphthoylformate is an organic molecule characterized by a naphthalene ring system substituted with a methyl group and an ethyl ketoformate group.

Chemical Structure:

Caption: 2D structure of Ethyl 4-methyl-1-naphthoylformate.

The core of the molecule is a naphthalene bicyclic aromatic system. A methyl group is attached at the 4-position, and an ethyl 2-oxo-2-(naphthalen-1-yl)acetate (naphthoylformate) group is at the 1-position. The presence of the α-keto ester functionality is a key feature, rendering the molecule susceptible to a variety of chemical transformations.

Table 1: Chemical Identifiers for Ethyl 4-methyl-1-naphthoylformate

| Identifier | Value |

| CAS Number | 101093-81-6[1][2] |

| Molecular Formula | C₁₅H₁₄O₃[2] |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate[1] |

| Synonyms | 1-Naphthaleneacetic acid, 4-methyl-α-oxo-, ethyl ester; Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate[1][2] |

Physicochemical Properties (Inferred)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | The presence of the rigid naphthalene core and a molecular weight over 200 g/mol suggest a higher melting point than a simple liquid. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | The ester functionality and the large aromatic system confer significant non-polar character. |

| Boiling Point | Expected to be high (>300 °C), likely with decomposition. | The molecular weight and aromatic nature would lead to a high boiling point. |

| Chromatographic Behavior | Amenable to normal-phase silica gel chromatography. | The polarity of the keto and ester groups allows for separation on silica gel. |

Synthesis of α-Keto Esters: A General Overview

While a specific, detailed protocol for the synthesis of Ethyl 4-methyl-1-naphthoylformate is not published, the synthesis of α-keto esters is a well-established area of organic chemistry.[3][4][5] These compounds are valuable synthetic intermediates due to the reactivity of the adjacent carbonyl and ester groups.[5]

Several general synthetic routes can be proposed for the preparation of Ethyl 4-methyl-1-naphthoylformate:

Proposed Synthetic Pathway:

Caption: Proposed synthetic routes to Ethyl 4-methyl-1-naphthoylformate.

A plausible laboratory-scale synthesis could involve the Friedel-Crafts acylation of 1-methylnaphthalene with ethyl oxalyl chloride. Alternatively, the corresponding 4-methyl-1-naphthoyl chloride could be reacted with a suitable two-carbon nucleophile.

Spectroscopic Characterization (Predicted)

The structural features of Ethyl 4-methyl-1-naphthoylformate would give rise to a distinct spectroscopic signature.

-

¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.0-8.5 ppm): A complex pattern of signals corresponding to the protons on the naphthalene ring.

-

Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl ester.

-

Methyl Group: A singlet for the methyl group on the naphthalene ring.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) for the keto and ester carbonyls.[6]

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Ethyl and Methyl Carbons: Signals in the upfield region.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretching: Strong absorption bands around 1730 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone).

-

Aromatic C-H and C=C Stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (242.27 g/mol ).

-

Fragmentation: Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO).[6]

-

Potential Applications in Research and Drug Discovery

The naphthalene scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The α-keto ester functionality is also a valuable pharmacophore and a versatile synthetic handle.

Potential Research Areas:

-

Intermediate in Medicinal Chemistry: Ethyl 4-methyl-1-naphthoylformate can serve as a building block for the synthesis of more complex molecules with potential therapeutic value. The keto and ester groups provide reactive sites for further functionalization.

-

Pro-drug Design: The ester group could be hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in pro-drug design.

-

Chemical Probe Development: The molecule could be modified to create chemical probes for studying biological pathways.

It is important to note that the biological activity of naphthalene derivatives can be influenced by their metabolism, which may sometimes lead to toxic metabolites.[10] Any investigation into the biological applications of Ethyl 4-methyl-1-naphthoylformate would require careful toxicological evaluation.

Safety and Handling

Specific toxicity data for Ethyl 4-methyl-1-naphthoylformate is not available. However, based on the general properties of related aromatic ketones and esters, the following precautions should be taken:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.

Conclusion and Future Outlook

Ethyl 4-methyl-1-naphthoylformate is a chemical compound with a well-defined structure but limited publicly available experimental data. Its chemical nature, featuring a naphthalene core and an α-keto ester group, suggests its potential as a valuable intermediate in organic synthesis and medicinal chemistry. Future research is needed to fully characterize its physicochemical properties, develop efficient synthetic protocols, and explore its biological activity. Such studies would be instrumental in unlocking the full potential of this and related naphthoylformate derivatives.

References

- Google Patents. (n.d.). Method for the preparation of esters of polyalcohols.

-

MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(14), 5354. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthyl methyl ketone. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- Huffman, J. W., et al. (2008). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. Bioorganic & Medicinal Chemistry, 16(1), 322–335.

-

ResearchGate. (n.d.). Synthesis and properties of fatty acid esters of cellulose. Retrieved from [Link]

- Google Patents. (n.d.). Organic Compounds.

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Zhong, J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.

- International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

- ACS Publications. (2023). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 25(4), 633–638.

-

Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value. (n.d.). Retrieved from [Link]

- PubMed Central. (2022). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Polymers, 14(11), 2294.

- Google Patents. (n.d.). Fragrance compounds.

- MDPI. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.

- Google Patents. (n.d.). Preparation method of alpha-keto ester.

- MDPI. (2023). Zirconocene(III) in Organic Synthesis: Does the Ugly Duckling Become a Swan?. Molecules, 28(2), 834.

- Google Patents. (n.d.). Diethyl-[6-(4-hydroxycarbamoyl-phenyl-carbamoyloxy-methyl)-naphthalen-2-yl-methyl]-ammonium chloride for use in the treatment of muscular dystrophy.

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

- Wilson, A. S., et al. (1996). Characterisation of the toxic metabolite(s) of naphthalene. Toxicology, 114(3), 233–242.

-

Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. (n.d.). Retrieved from [Link]

- Asian Journal of Chemistry. (2013). Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry, 25(11), 6131-6134.

- Tada, N., et al. (2011).

Sources

- 1. ETHYL 4-METHYL-1-NAPHTHOYLFORMATE CAS#: 101093-81-6 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 5. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique aromatic and lipophilic properties. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of an α-keto ester functionality, such as in Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate, presents a compelling synthetic target for the development of novel bioactive molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in drug discovery.

While specific experimental data for Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate is not extensively available in public databases, this guide leverages established chemical principles and data from closely related analogs to provide a robust framework for its study and application.

Chemical Identity and Structure

-

Systematic IUPAC Name: Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate

-

Synonyms: Ethyl 4-methyl-1-naphthoylformate

-

Molecular Formula: C₁₅H₁₄O₃

-

Molecular Weight: 242.27 g/mol

-

Canonical SMILES: CCOC(=O)C(=O)c1cccc2c1ccc(C)c2

The structure features a naphthalene ring system substituted at the 1-position with an ethyl glyoxylate (ethyl 2-oxoacetate) group and at the 4-position with a methyl group. The α-keto ester moiety is a key functional group known for its diverse reactivity and potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | Calculated |

| Molecular Weight | 242.27 g/mol | Calculated |

| Topological Polar Surface Area | 43.37 Ų | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 3.1 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 4 | Calculated |

Synthesis and Mechanistic Insights

The most direct and established method for the synthesis of Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate is the Friedel-Crafts acylation of 1-methylnaphthalene.[4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic naphthalene ring.

Reaction Scheme:

Caption: Synthetic workflow for Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate.

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) interacts with the ethyl oxalyl chloride to form a highly electrophilic acylium ion.[5]

-

Electrophilic Attack: The electron-rich π-system of the 1-methylnaphthalene attacks the acylium ion. The methyl group is an activating group, directing the substitution to the ortho and para positions. In this case, acylation occurs at the 4-position (para to the methyl group).

-

Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

-

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the naphthalene ring and yielding the final product.[4]

Caption: Mechanistic steps of the Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established procedures for Friedel-Crafts acylation of naphthalene and its derivatives.

Materials:

-

1-Methylnaphthalene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of the Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Addition of Substrate: After the addition is complete, add a solution of 1-methylnaphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

An ethyl group signal consisting of a quartet around 4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.4 ppm (3H, -OCH₂CH₃).

-

A singlet for the methyl group on the naphthalene ring around 2.5-2.7 ppm (3H, Ar-CH₃).

-

A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the six protons of the substituted naphthalene ring.

-

-

¹³C NMR:

-

Signals for the ethyl group carbons around 62 ppm (-OCH₂) and 14 ppm (-CH₃).

-

A signal for the methyl group on the naphthalene ring around 20 ppm.

-

Multiple signals in the aromatic region (120-140 ppm) for the ten carbons of the naphthalene ring.

-

Signals for the two carbonyl carbons of the α-keto ester group, expected to be in the range of 160-190 ppm.

-

Potential Applications in Drug Discovery

The structural features of Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate make it an interesting candidate for biological evaluation. The naphthalene core is a well-established pharmacophore, and the α-keto ester moiety can participate in various biological interactions.

Anticancer Potential:

Naphthalene derivatives have been extensively studied for their anticancer properties.[8][9] They can exert their effects through various mechanisms, including intercalation into DNA, inhibition of topoisomerase, and disruption of microtubule dynamics. The cytotoxic nature of some naphthalene metabolites, such as naphthoquinones, is attributed to their ability to generate reactive oxygen species and interact with cellular proteins.[2] The α-keto ester functionality in the target molecule could potentially enhance its interaction with biological targets and contribute to its cytotoxic profile.

Antimicrobial Activity:

The naphthalene scaffold is also present in several antimicrobial agents.[2] Naphthalene derivatives have shown activity against a broad spectrum of bacteria and fungi. The lipophilicity of the naphthalene ring can facilitate the transport of the molecule across microbial cell membranes. The introduction of the α-keto ester group may lead to novel mechanisms of antimicrobial action.

Safety and Handling

As with any chemical compound, Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on related compounds, it may be harmful if swallowed and may cause skin and eye irritation.[10]

Conclusion

Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate represents a synthetically accessible and medicinally relevant molecule. While specific biological data is yet to be reported, its structural analogy to known bioactive naphthalene derivatives and the presence of the versatile α-keto ester functionality make it a promising scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

References

- Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry.

- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyan

- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega. 2023-02-13.

- Ethyl 2-(2-methylnaphthalen-1-yl)

- Ethyl 2-oxoacet

- Ethyl 2-(4-methylphenyl)

- Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl

- Application Notes and Protocols: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovaler

- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC.

- Ethyl 2-(naphthalen-1-yl)

- The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Experiment 1: Friedel-Crafts Acyl

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Request PDF.

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. 2021-01-28.

- Friedel Crafts Reaction.

- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing.

- Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.

- 2-ETHYLNAPHTHALENE(939-27-5) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 7. 2-ETHYLNAPHTHALENE(939-27-5) 1H NMR spectrum [chemicalbook.com]

- 8. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 9. US4187255A - Process for methylating naphthalene - Google Patents [patents.google.com]

- 10. 33656-65-4|Ethyl 2-(naphthalen-1-yl)-2-oxoacetate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Ethyl 4-methyl-1-naphthoylformate

A Technical Profile and Research Prospectus for Drug Development Professionals

This guide provides a detailed overview of Ethyl 4-methyl-1-naphthoylformate, covering its fundamental molecular characteristics, projected synthesis, and potential applications in the pharmaceutical landscape. Given the limited availability of direct experimental data for this specific molecule, this document integrates established principles of organic chemistry and extrapolates from closely related analogues to offer a scientifically grounded prospectus for researchers.

Molecular Identity and Physicochemical Properties

Ethyl 4-methyl-1-naphthoylformate is an organic compound with the chemical formula C₁₅H₁₄O₃. It possesses a molecular weight of approximately 242.27 g/mol . The structure features a 4-methylnaphthalene core linked to an ethyl ester through a glyoxalic acid-derived keto-ester functionality.

| Identifier | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][3] |

| CAS Number | 101093-81-6 | [1][2] |

A detailed summary of its physicochemical properties is presented in the table below. It is important to note that due to a lack of specific experimental data for this compound, some properties are estimated based on its structure and data from analogous compounds.

| Property | Value | Notes |

| Appearance | Expected to be a crystalline solid or a viscous oil | Based on similar aromatic ketoesters. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. |

Synthesis and Mechanistic Considerations

The most probable synthetic route to Ethyl 4-methyl-1-naphthoylformate is through a Friedel-Crafts acylation of 1-methylnaphthalene with a suitable acylating agent like ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the ethyl oxalyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1-methylnaphthalene ring. The substitution is expected to occur predominantly at the 4-position (para to the methyl group) due to the directing effects of the methyl group and the steric hindrance at the peri position.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-1-naphthoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-1-naphthoylformate is a valuable α-keto ester derivative of naphthalene. The unique structural combination of the naphthyl moiety and the reactive α-keto ester functional group makes it a significant building block in medicinal chemistry and materials science. Its applications can be found in the synthesis of various heterocyclic compounds and as a key intermediate in the development of novel pharmaceutical agents and specialized organic materials. This guide provides a comprehensive overview of the viable synthetic pathways for obtaining Ethyl 4-methyl-1-naphthoylformate, with a focus on the underlying chemical principles and detailed experimental protocols to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategic Planning

The synthesis of Ethyl 4-methyl-1-naphthoylformate can be approached through two primary retrosynthetic disconnections, each offering distinct advantages and challenges.

Caption: Retrosynthetic analysis of Ethyl 4-methyl-1-naphthoylformate.

Route 1 details a Friedel-Crafts acylation reaction, a classic method for forming carbon-carbon bonds with aromatic compounds. This pathway is attractive for its directness.

Route 2 utilizes a Grignard reagent, offering a robust and well-established method for the synthesis of ketones and, in this case, α-keto esters from esters. This route often provides high yields and predictability.

This guide will delve into the specifics of both synthetic strategies, providing detailed protocols and discussing the critical parameters for success.

Route 1: Friedel-Crafts Acylation of 1-Methylnaphthalene

This approach involves the direct acylation of 1-methylnaphthalene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst. The methyl group on the naphthalene ring is an activating group and directs electrophilic substitution primarily to the ortho and para positions. In the case of 1-methylnaphthalene, the C4 position (para) is sterically more accessible and electronically favored for acylation.

Synthesis of Starting Materials

-

1-Methylnaphthalene: This starting material is commercially available.[1]

-

Ethyl Oxalyl Chloride: This reagent can be prepared from the reaction of oxalyl chloride with anhydrous ethanol. The reaction is typically performed at low temperatures to favor the formation of the monoester chloride over the diester.

Experimental Protocol: Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃) and an inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add a solution of 1-methylnaphthalene in the same inert solvent to the stirred suspension. Subsequently, add ethyl oxalyl chloride dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for several hours, then let it warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Lewis Acid | AlCl₃, FeCl₃, SnCl₄ | Activates the acyl chloride for electrophilic attack. |

| Solvent | CS₂, CH₂Cl₂, 1,2-dichloroethane | Inert solvent that does not react with the catalyst or reactants. |

| Temperature | 0 °C to room temperature | Controls the rate of reaction and minimizes side reactions. |

| Stoichiometry | Slight excess of Lewis acid and acylating agent | Ensures complete conversion of the starting material. |

Route 2: Grignard Reaction with Diethyl Oxalate

This highly reliable method involves the preparation of a Grignard reagent from 4-methyl-1-bromonaphthalene, which then reacts with diethyl oxalate to form the desired α-keto ester. This pathway offers excellent control and generally high yields.

Synthesis of Starting Materials

-

1-Bromo-4-methylnaphthalene: This can be synthesized from 1-methylnaphthalene via electrophilic bromination.

-

Diethyl Oxalate: This is a commercially available reagent.

Experimental Protocol: Grignard Reaction

Caption: Workflow for Grignard Reaction.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-4-methylnaphthalene in anhydrous tetrahydrofuran (THF) or diethyl ether dropwise to initiate the reaction. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Diethyl Oxalate: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of diethyl oxalate in anhydrous THF, maintaining the temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for a few hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF or Diethyl Ether | Essential for the formation and stability of the Grignard reagent. |

| Temperature | -78 °C for the addition | Prevents over-addition of the Grignard reagent to the keto-ester product. |

| Stoichiometry | Slight excess of Grignard reagent | To ensure full consumption of the diethyl oxalate. |

| Work-up | Saturated aq. NH₄Cl | A mild acidic workup to protonate the alkoxide and decompose any unreacted Grignard reagent. |

Product Characterization

The successful synthesis of Ethyl 4-methyl-1-naphthoylformate (CAS No: 101093-81-6)[2] should be confirmed by standard analytical techniques.

-

¹H NMR: Expected signals would include those for the aromatic protons of the 4-methylnaphthalene ring system, a singlet for the methyl group, and a quartet and a triplet for the ethyl ester group.

-

¹³C NMR: The spectrum should show characteristic peaks for the two carbonyl carbons of the α-keto ester, in addition to the signals for the aromatic carbons, the methyl group, and the ethyl group.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibrations of the ketone and the ester functionalities would be expected in the region of 1680-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄O₃, MW: 242.27 g/mol ).

Conclusion

Both the Friedel-Crafts acylation and the Grignard reaction pathways offer viable and effective methods for the synthesis of Ethyl 4-methyl-1-naphthoylformate. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's expertise with particular techniques. The Grignard route is often favored for its high yields and predictability, while the Friedel-Crafts route provides a more direct approach. Careful control of reaction conditions is paramount in both methods to achieve high purity and yield of the target compound. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

- Organic Syntheses, Coll. Vol. 5, p.520 (1973); Vol. 44, p.51 (1964). [Link: http://www.orgsyn.org/demo.aspx?prep=CV5P0520]

- Wikipedia. 1-Methylnaphthalene. [Link: https://en.wikipedia.org/wiki/1-Methylnaphthalene]

- ECHEMI. ETHYL 4-METHYL-1-NAPHTHOYLFORMATE. [Link: https://www.echemi.com/products/pid101093-81-6.html]

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Naphthoylformate Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: Charting a Course into Unexplored Chemical Territory

In the vast and ever-expanding landscape of chemical biology and drug discovery, the emergence of novel scaffolds presents both a tantalizing opportunity and a formidable challenge. The naphthoylformate core, a seemingly simple yet elegant fusion of a naphthalene moiety and a ketoformate functional group, represents one such frontier. While direct biological data on this specific chemical class remains nascent, the rich pharmacological history of naphthalene-containing molecules provides a fertile ground for hypothesis-driven exploration. This guide is conceptualized not as a definitive treatise, but as a strategic roadmap for the scientific community. It is a call to action, providing the foundational logic and experimental frameworks necessary to unlock the therapeutic potential that may be latent within the naphthoylformate scaffold. As we embark on this scientific journey, we will leverage established principles of enzymology and receptor pharmacology to construct a plausible mechanistic narrative and delineate a clear path for its validation.

The Naphthoylformate Scaffold: A Structural Predisposition for Biological Activity

The naphthoylformate scaffold is characterized by a bicyclic aromatic naphthalene ring system appended to a reactive ketoformate moiety. This unique structural amalgamation suggests a high potential for specific and potent interactions with biological macromolecules.

-

The Naphthalene Moiety: This large, hydrophobic group can engage in significant van der Waals and π-π stacking interactions within the binding pockets of proteins. The planarity and extended electron system of the naphthalene ring are features commonly found in compounds that intercalate into DNA or bind to the active sites of enzymes and receptors.[1][2] The substitution pattern on the naphthalene ring can be systematically varied to probe the steric and electronic requirements of a target binding site, a cornerstone of structure-activity relationship (SAR) studies.[3]

-

The Ketoformate Group: This functional group is of particular interest due to its electronic properties and potential for diverse chemical interactions. The α-keto acid-like motif is a known pharmacophore in a variety of enzyme inhibitors. It can act as a transition-state analog, a metal chelator in metalloenzymes, or a reactive "warhead" that forms covalent adducts with nucleophilic residues in an enzyme's active site.

Given these structural attributes, a primary hypothesis emerges: naphthoylformate compounds are likely to exert their biological effects through the direct inhibition of specific enzymes. This guide will, therefore, focus on the elucidation of this proposed mechanism of action.

The Central Hypothesis: Naphthoylformates as a Novel Class of Enzyme Inhibitors

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[4] They are fundamental tools in biochemistry and are the basis for a vast number of pharmaceuticals. The structural features of naphthoylformates make them prime candidates for enzyme inhibition.

We can postulate several modes of interaction:

-

Competitive Inhibition: The naphthoylformate molecule may mimic the structure of the enzyme's natural substrate, competing for binding to the active site.

-

Non-competitive Inhibition: The compound could bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without blocking substrate binding.

-

Irreversible Inhibition: The ketoformate moiety could act as an electrophilic trap, reacting with a nucleophilic amino acid residue (e.g., serine, cysteine, or lysine) in the active site to form a stable covalent bond.

Prioritizing Potential Enzyme Targets: An Evidence-Informed Approach

The vastness of the human proteome necessitates a rational approach to target identification. Based on the known biological activities of other naphthalene-containing compounds, we can prioritize several enzyme classes for initial screening.

-

Serine Proteases (e.g., Chymotrypsin, Thrombin, Acetylcholinesterase): The literature contains numerous examples of naphthalene derivatives that inhibit serine proteases. For instance, certain aryl-substituted enol lactones with a naphthyl group have been shown to be potent inhibitors of chymotrypsin.[5] Furthermore, novel naphthalene derivatives have been identified as effective acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[6] The active site of these enzymes contains a catalytic serine residue that could be a target for the electrophilic ketoformate group.

-

Peptidyl Arginine Deiminases (PADs): Naphthalene-based compounds have been successfully developed as highly potent inhibitors of PADs, particularly PAD1 and PAD4.[1] These enzymes are implicated in a range of inflammatory and autoimmune diseases.

-

Other Hydrolases: The general structure of the naphthoylformate scaffold suggests potential activity against other hydrolases, such as esterases and lipases.

The following table summarizes the rationale for prioritizing these enzyme classes:

| Enzyme Class | Rationale for Prioritization | Key References |

| Serine Proteases | Known inhibitory activity of naphthalene derivatives against chymotrypsin and acetylcholinesterase. Potential for covalent modification of the active site serine. | [5][6] |

| Peptidyl Arginine Deiminases (PADs) | Demonstrated high potency of naphthalene-based inhibitors against PAD1 and PAD4. | [1] |

| Other Hydrolases | The keto-acid motif is a common feature in inhibitors of various hydrolases. | General Enzymology Principles |

A Step-by-Step Guide to Experimental Validation

The following experimental workflows provide a comprehensive strategy for testing our central hypothesis and identifying the specific molecular targets of naphthoylformate compounds.

Workflow 1: Primary Screening for Enzyme Inhibitory Activity

This initial phase aims to identify "hits" from a library of synthesized naphthoylformate analogs against a panel of prioritized enzymes.

Caption: Workflow for determining the mechanism of enzyme inhibition.

Detailed Protocol:

-

IC50 Determination: Perform dose-response experiments by incubating the enzyme with varying concentrations of the hit compound. This will determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

-

Enzyme Kinetic Studies: Conduct a series of enzyme activity assays where both the substrate and inhibitor concentrations are varied systematically.

-

Data Plotting and Analysis: Plot the reaction velocity data using methods such as the Lineweaver-Burk or Dixon plots.

-

Lineweaver-Burk Plot (1/v vs. 1/[S]): The pattern of line intersections for different inhibitor concentrations will reveal the mode of inhibition.

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

Dixon Plot (1/v vs. [I]): This plot can be used to determine the inhibition constant (Ki).

-

-

Determination of Inhibition Constants (Ki): From the kinetic data, calculate the Ki value, which represents the dissociation constant of the enzyme-inhibitor complex and is a more precise measure of inhibitor potency than the IC50.

Workflow 3: Target Deconvolution and Validation in a Cellular Context

For potent inhibitors with a well-defined mechanism, it is essential to confirm their target engagement and biological effects in a cellular environment.

Caption: Workflow for cellular target validation and pathway analysis.

Detailed Protocol:

-

Cellular Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.

-

Activity-Based Protein Profiling (ABPP): If the ketoformate group is found to be a reactive warhead, ABPP with a tagged naphthoylformate probe can be used to identify covalently modified proteins in a complex proteome.

-

-

Cell-Based Functional Assays: Treat relevant cell lines with the lead naphthoylformate compounds and assess their effects on cellular phenotypes, such as cell proliferation, apoptosis, or specific signaling pathways related to the hypothesized target.

-

Downstream Signaling Pathway Analysis: Use techniques like Western blotting or quantitative PCR (qPCR) to measure changes in the expression or phosphorylation status of proteins known to be downstream of the target enzyme.

-

Genetic Target Validation: Use siRNA or shRNA to specifically knock down the expression of the hypothesized target enzyme. If the cellular phenotype observed with compound treatment is recapitulated by the genetic knockdown, it provides strong evidence for on-target activity.

A Glimpse into Downstream Signaling: A Hypothetical Pathway

To illustrate the potential downstream consequences of inhibiting a target enzyme with a naphthoylformate compound, let us consider a hypothetical scenario where a lead compound, "NF-101," is a potent and specific inhibitor of a key kinase, "Kinase X," involved in a pro-inflammatory signaling cascade.

Caption: Hypothetical signaling pathway inhibited by a naphthoylformate compound.

In this model, inhibition of Kinase X by NF-101 would block the phosphorylation cascade, preventing the activation of the downstream transcription factor and ultimately suppressing the expression of pro-inflammatory genes. This provides a clear, testable hypothesis for the compound's anti-inflammatory effects at the molecular level.

Concluding Remarks and Future Perspectives

The journey to elucidate the mechanism of action of a novel compound class is both challenging and rewarding. This guide has laid out a logical and experimentally rigorous path for investigating the potential of naphthoylformate compounds as enzyme inhibitors. The proposed workflows, from initial screening to cellular validation, provide a comprehensive framework for any research team venturing into this exciting area of chemical biology.

The true potential of the naphthoylformate scaffold will only be realized through systematic synthesis, diligent screening, and insightful mechanistic studies. The findings from such a research program could not only unveil novel biological probes but also pave the way for the development of a new generation of therapeutics. The path is now charted; the exploration awaits.

References

- Ferorelli S, Abate C, Colabufo NA, Niso M, Inglese C, Berardi F, Perrone R. Design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands as potential probes for receptor binding studies. J Med Chem.

- Huffman JW, Mabon R, Wu MJ, Lu J, Hart R, Hurst DP, Reggio PH, Wiley JL, Martin BR. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. Bioorg Med Chem.

- Kappe, C. O. (2021).

-

Kim, H., et al. (2024). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry. [Link]

-

Makha M, et al. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. PMC. [Link]

- Mishra, S., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.

- Mphahamele, M. J. (2022).

- NCI-60 Human Tumor Cell Lines Screen. (2023).

-

O'Yang, C., et al. (1990). Inhibition of alpha-chymotrypsin with an enzyme-activated n-nitrosoamide: active-site labeling by the naphthylmethyl cation. PubMed. [Link]

-

Papastergiou, A., et al. (2022). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. PMC - PubMed Central. [Link]

-

Petrou, P. S., et al. (2021). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. National Institutes of Health. [Link]

-

Pews-Davtyan, A., et al. (2020). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. ResearchGate. [Link]

- Ruiu, S., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

-

Saleh, M. A., et al. (2012). GC-MS studies on the six naphthoyl-substituted 1-n-pentyl-indoles: JWH-018 and five regioisomeric equivalents. PubMed. [Link]

- Santoso, M. (2023). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )

-

Sestili, P., & Fimognari, C. (2015). (PDF) Naphthoquinones' biological activities and toxicological effects. ResearchGate. [Link]

-

Shah, S., et al. (2020). New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. PubMed. [Link]

-

Shen, W., et al. (1990). Alternate substrate inhibitors of an alpha-chymotrypsin: enantioselective interaction of aryl-substituted enol lactones. PubMed. [Link]

-

Tiong, K. H. (2024). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]

- Vasile, R., et al. (2022).

- Wang, Z., et al. (2024). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.

-

Wikipedia. (2024). Enzyme inhibitor. Wikipedia. [Link]

Sources

- 1. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 5. Alternate substrate inhibitors of an alpha-chymotrypsin: enantioselective interaction of aryl-substituted enol lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 4-methyl-1-naphthoylformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-1-naphthoylformate is an α-keto ester derivative of naphthalene. The presence of the naphthalene ring, a methyl substituent, and the ethyl α-ketoester functionality gives this molecule distinct spectroscopic characteristics that are crucial for its identification and characterization in research and development settings, particularly in medicinal chemistry and materials science where such scaffolds are of interest. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-methyl-1-naphthoylformate. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive yet robust framework for researchers.

Molecular Structure and Key Features

The structural formula of Ethyl 4-methyl-1-naphthoylformate is C15H14O3, with a molecular weight of 242.27 g/mol . The molecule's architecture, featuring an aromatic naphthalene core, an α-ketoester side chain, and a methyl group, dictates its electronic and vibrational properties, which are in turn reflected in its spectroscopic signatures.

Caption: Molecular structure of Ethyl 4-methyl-1-naphthoylformate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 4-methyl-1-naphthoylformate, both ¹H and ¹³C NMR will provide a wealth of structural information. The following predictions are based on established chemical shift values for similar aromatic and ester-containing compounds.[1]

A. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the ethyl ester protons, and the methyl group protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | m | 2H | Naphthyl-H |

| ~7.8 - 7.4 | m | 4H | Naphthyl-H |

| 4.45 | q | 2H | -OCH₂CH₃ |

| 2.65 | s | 3H | Ar-CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (δ 8.2 - 7.4): The six protons on the substituted naphthalene ring will appear in the downfield region due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will be complex due to the substitution pattern. Protons in the peri-position to the carbonyl group are expected to be the most deshielded.

-

Ethyl Ester Protons (δ 4.45 and 1.40): The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom and will therefore be deshielded, appearing as a quartet around δ 4.45 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-OCH₂CH₃) will be a triplet at a more upfield position, around δ 1.40 ppm.

-

Methyl Protons (δ 2.65): The protons of the methyl group attached to the naphthalene ring will appear as a singlet in the upfield aromatic region, typically around δ 2.65 ppm.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (keto) |

| ~165 | C=O (ester) |

| ~140 - 120 | Naphthyl-C (aromatic) |

| ~62 | -OCH₂CH₃ |

| ~21 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbons (δ ~195 and ~165): Two distinct carbonyl signals are expected. The ketone carbonyl carbon is typically more deshielded and will appear further downfield (around δ 195 ppm) compared to the ester carbonyl carbon (around δ 165 ppm).

-

Aromatic Carbons (δ ~140 - 120): The ten carbons of the naphthalene ring will give rise to a series of signals in this region. The exact chemical shifts will depend on the substitution pattern and the electronic environment of each carbon.

-

Ethyl Ester Carbons (δ ~62 and ~14): The methylene carbon (-OCH₂CH₃) bonded to the oxygen will be found around δ 62 ppm, while the terminal methyl carbon will be in the upfield region, around δ 14 ppm.

-

Methyl Carbon (δ ~21): The carbon of the methyl group attached to the naphthalene ring is expected to resonate around δ 21 ppm.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-methyl-1-naphthoylformate in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard pulse sequence.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (keto) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation and Rationale:

-

C-H Stretching (~3050 and ~2980 cm⁻¹): The bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic naphthalene ring, while the bands below 3000 cm⁻¹ correspond to the C-H stretching of the ethyl and methyl groups.

-

Carbonyl Stretching (~1730 and ~1680 cm⁻¹): Two strong absorption bands are expected in the carbonyl region. The ester C=O stretch typically appears at a higher frequency (~1730 cm⁻¹) than the α-keto C=O stretch (~1680 cm⁻¹). Conjugation with the naphthalene ring can slightly lower these frequencies.

-

Aromatic C=C Stretching (~1600, ~1500 cm⁻¹): These medium-intensity bands are characteristic of the carbon-carbon double bond stretching within the naphthalene ring.

-

C-O Stretching (~1250 cm⁻¹): A strong band corresponding to the C-O single bond stretching of the ester group is expected in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

-

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 242 | High | [M]⁺ (Molecular Ion) |

| 213 | Medium | [M - C₂H₅]⁺ |

| 197 | Medium | [M - OC₂H₅]⁺ |

| 185 | High | [M - COOC₂H₅]⁺ |

| 155 | High | [Naphthyl-C=O]⁺ |

| 127 | Medium | [Naphthyl]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺, m/z 242): The molecular ion peak is expected to be prominent, confirming the molecular weight of the compound.

-

Fragmentation Pattern:

-

Loss of an ethyl group ([M - C₂H₅]⁺, m/z 213): Cleavage of the ethyl group from the ester moiety.

-

Loss of an ethoxy group ([M - OC₂H₅]⁺, m/z 197): A common fragmentation pathway for ethyl esters.

-

Loss of the entire ester group ([M - COOC₂H₅]⁺, m/z 185): This would result in the 4-methyl-1-naphthoyl cation.

-

Naphthoyl cation ([Naphthyl-C=O]⁺, m/z 155): A characteristic fragment for naphthoyl derivatives.

-

Naphthyl cation ([Naphthyl]⁺, m/z 127): Further fragmentation can lead to the bare naphthalene cation.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the identification and characterization of Ethyl 4-methyl-1-naphthoylformate. While the data presented is predictive, it is based on well-established principles and data from analogous compounds, offering a high degree of confidence. Researchers working with this compound can use this guide as a valuable reference for interpreting their experimental results and confirming the identity and purity of their samples.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Agrawal, P. K. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.

Sources

A Researcher's Guide to Determining the Solubility of Ethyl 4-methyl-1-naphthoylformate in Common Laboratory Solvents

Abstract

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous chemical processes. For a compound like Ethyl 4-methyl-1-naphthoylformate, understanding its solubility profile is paramount for a range of applications, including:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, facilitating efficient molecular interactions and maximizing reaction yields.

-

Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.

-

Analytical Chemistry: The choice of solvent is critical for preparing solutions for techniques such as chromatography (HPLC, GC) and spectroscopy (UV-Vis, NMR).

-

Drug Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) in physiological media and various excipients is a key determinant of its bioavailability and formulation development.

Given the absence of established public data on the solubility of Ethyl 4-methyl-1-naphthoylformate, this guide provides the necessary tools for researchers to determine this critical parameter.

Predicting Solubility: A Molecular Structure Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1] An analysis of the molecular structure of Ethyl 4-methyl-1-naphthoylformate provides valuable insights into its expected solubility.

Molecular Structure of Ethyl 4-methyl-1-naphthoylformate:

Key Structural Features and Their Implications for Solubility:

-

Naphthalene Ring: The large, non-polar naphthalene ring system is the dominant feature of the molecule. This aromatic hydrocarbon structure will favor interactions with non-polar solvents through van der Waals forces.

-

Ester Functional Group: The ethyl ester group (-COOCH2CH3) introduces polarity to the molecule due to the presence of electronegative oxygen atoms. This group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Methyl Group: The methyl group (-CH3) is a non-polar, electron-donating group that contributes to the overall lipophilicity of the molecule.

-

Overall Polarity: Ethyl 4-methyl-1-naphthoylformate is a moderately polar molecule. The large non-polar surface area of the naphthalene ring suggests that it will likely have limited solubility in highly polar solvents like water and will be more soluble in organic solvents of low to moderate polarity.

Based on this structural analysis, we can predict the following solubility trends:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and some ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and short-chain alcohols (e.g., ethanol, methanol). The ester group will facilitate some interaction with these solvents.

-

Low to Negligible Solubility: Expected in highly polar, protic solvents like water and non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of Ethyl 4-methyl-1-naphthoylformate in a range of common laboratory solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

Ethyl 4-methyl-1-naphthoylformate (high purity)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The experimental workflow for determining solubility can be visualized as follows:

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of Ethyl 4-methyl-1-naphthoylformate of known concentration in a solvent in which it is freely soluble (e.g., acetonitrile or a mixture of organic solvents).

-

From the stock solution, prepare a series of calibration standards of decreasing concentration.

-

Analyze the calibration standards using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.

-

-

Sample Preparation and Equilibration:

-

To a series of vials, add a pre-weighed amount of Ethyl 4-methyl-1-naphthoylformate that is in excess of its expected solubility. A good starting point is 10-20 mg.

-

Add a known volume (e.g., 1 mL) of the desired test solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

For more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Sample Analysis and Calculation:

-

Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Determine the concentration of Ethyl 4-methyl-1-naphthoylformate in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

-

Data Presentation and Interpretation

The experimentally determined solubility data for Ethyl 4-methyl-1-naphthoylformate should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of Ethyl 4-methyl-1-naphthoylformate at 25 °C

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | 10.2 | Very Low | To be determined |

| Methanol | 6.6 | Moderate | To be determined |

| Ethanol | 5.2 | Moderate | To be determined |

| Acetone | 5.1 | Moderate-High | To be determined |

| Dichloromethane | 3.4 | High | To be determined |

| Ethyl Acetate | 4.4 | Moderate-High | To be determined |

| Tetrahydrofuran (THF) | 4.2 | High | To be determined |

| Toluene | 2.4 | High | To be determined |

| Hexane | 0.0 | Low | To be determined |

Theoretical Considerations: The "Why" Behind the "How"

The solubility of an organic compound is a complex interplay of thermodynamic factors. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is governed by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, which represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules have more freedom of movement.